![molecular formula C25H22FN3O2 B2481140 1-benzyl-3-(benzyloxy)-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide CAS No. 1014069-46-5](/img/structure/B2481140.png)
1-benzyl-3-(benzyloxy)-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including structures similar to "1-benzyl-3-(benzyloxy)-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide," often involves cyclization reactions of hydrazones with diketones or β-dicarbonyl compounds. In a related study, fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines were synthesized through high-temperature cyclization, demonstrating the versatility of pyrazole synthesis methods (Eleev et al., 2015).
Molecular Structure Analysis
Pyrazole derivatives' molecular structures are characterized by their planar configuration and conjugated system, which contribute to their biological activities. Crystal structure studies of similar compounds provide insights into their molecular conformation, intermolecular hydrogen bonding, and crystal packing, which are crucial for understanding their chemical behavior and interactions (Kumara et al., 2018).
Scientific Research Applications
Synthesis and Characterization
- Pyrazole derivatives have been synthesized and characterized through experimental and theoretical studies, highlighting the potential for functionalization and modification of pyrazole compounds for various applications. For instance, the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines demonstrates the methodology for introducing fluoro groups into pyrazole compounds, potentially enhancing their biological activity (Eleev et al., 2015).
Herbicidal Activity
- Novel pyrazole-4-carboxamide derivatives have been synthesized and evaluated for their herbicidal activity against various weeds. The substitution pattern on the pyrazole ring, particularly with benzyloxy groups substituted with electron-withdrawing groups, has been found to significantly enhance herbicidal activity. This indicates the potential of pyrazole derivatives in the development of new herbicides (Ohno et al., 2004).
Antibacterial and Antituberculosis Activity
- Pyrazole derivatives have been designed and synthesized with potential antibacterial and antituberculosis activities. For example, thiazole-aminopiperidine hybrid analogues showed promising activity against Mycobacterium tuberculosis, highlighting the therapeutic potential of pyrazole compounds in treating infectious diseases (Jeankumar et al., 2013).
Luminescent Supramolecular Liquid Crystals
- Pyrazole units have been incorporated into supramolecular liquid crystals displaying luminescent properties. This unique combination of self-assembling and luminescent features offers new opportunities for the development of materials with potential applications in displays and optical devices (Moyano et al., 2013).
properties
IUPAC Name |
1-benzyl-N-[(4-fluorophenyl)methyl]-3-phenylmethoxypyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O2/c26-22-13-11-19(12-14-22)15-27-24(30)23-17-29(16-20-7-3-1-4-8-20)28-25(23)31-18-21-9-5-2-6-10-21/h1-14,17H,15-16,18H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAASIKNYSSNMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)OCC3=CC=CC=C3)C(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3-(benzyloxy)-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.